6,6-Dimethyl-1-({4-[(trifluoromethyl)sulfanyl]benzyl}oxy)-1,6-dihydro-1,3,5-triazine-2,4-diamine
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Overview
Description
6,6-Dimethyl-1-({4-[(trifluoromethyl)sulfanyl]benzyl}oxy)-1,6-dihydro-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by the presence of a trifluoromethyl group, a sulfanyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the compound through radical intermediates . This method is advantageous due to its ability to produce high yields under relatively mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure the efficient and safe handling of reagents. The use of continuous flow reactors and automated systems can help optimize reaction conditions and improve overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1-({4-[(trifluoromethyl)sulfanyl]benzyl}oxy)-1,6-dihydro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6,6-Dimethyl-1-({4-[(trifluoromethyl)sulfanyl]benzyl}oxy)-1,6-dihydro-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-({4-[(trifluoromethyl)sulfanyl]benzyl}oxy)-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets by increasing its lipophilicity and stability. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-substituted triazines: These compounds share the trifluoromethyl group and triazine ring structure but differ in the substituents attached to the triazine ring.
Sulfanyl-substituted benzyl ethers: These compounds contain the sulfanyl group and benzyl ether linkage but may have different substituents on the benzyl ring.
Uniqueness
6,6-Dimethyl-1-({4-[(trifluoromethyl)sulfanyl]benzyl}oxy)-1,6-dihydro-1,3,5-triazine-2,4-diamine is unique due to the combination of its trifluoromethyl, sulfanyl, and triazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H16F3N5OS |
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Molecular Weight |
347.36 g/mol |
IUPAC Name |
6,6-dimethyl-1-[[4-(trifluoromethylsulfanyl)phenyl]methoxy]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H16F3N5OS/c1-12(2)20-10(17)19-11(18)21(12)22-7-8-3-5-9(6-4-8)23-13(14,15)16/h3-6H,7H2,1-2H3,(H4,17,18,19,20) |
InChI Key |
GABDRSIISPJAFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1OCC2=CC=C(C=C2)SC(F)(F)F)N)N)C |
Origin of Product |
United States |
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